molecular formula C26H52O8 B14340937 3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid CAS No. 105365-64-8

3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid

Katalognummer: B14340937
CAS-Nummer: 105365-64-8
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: BQMHQTFLOAKCIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is a synthetic compound known for its unique structure, which includes a long aliphatic chain with multiple ethylene glycol units. This compound is part of the polyethylene glycol family and is characterized by its surfactant properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid typically involves the reaction of a long-chain alcohol with ethylene oxide under controlled conditions. The process includes:

    Initial Reaction: The long-chain alcohol reacts with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form the intermediate ethoxylated alcohol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of high-purity reagents is crucial to avoid impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the ethylene glycol units can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Higher oxidation state compounds.

    Reduction: Corresponding alcohols.

    Substitution: Substituted ethylene glycol derivatives.

Wissenschaftliche Forschungsanwendungen

3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is utilized in various scientific research fields:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions to stabilize emulsions and enhance reaction rates.

    Biology: Employed in the study of membrane proteins, where it helps solubilize and stabilize proteins for structural analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Used in the formulation of cosmetics and personal care products as an emulsifier and solubilizer.

Wirkmechanismus

The mechanism of action of 3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid involves its surfactant properties. The compound reduces the surface tension of liquids, allowing them to spread and interact more easily with other substances. In biological systems, it can interact with lipid bilayers, aiding in the solubilization and stabilization of membrane proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: Similar structure but with a terminal hydroxyl group instead of a carboxylic acid group.

    3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol: Contains an additional ethylene glycol unit.

Uniqueness

3,6,9,12,15,18-Hexaoxadotriacontan-1-oic acid is unique due to its carboxylic acid group, which imparts different chemical reactivity compared to its alcohol counterparts. This functional group allows for a wider range of chemical modifications and applications, particularly in the field of drug delivery and protein stabilization.

Eigenschaften

CAS-Nummer

105365-64-8

Molekularformel

C26H52O8

Molekulargewicht

492.7 g/mol

IUPAC-Name

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C26H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-29-15-16-30-17-18-31-19-20-32-21-22-33-23-24-34-25-26(27)28/h2-25H2,1H3,(H,27,28)

InChI-Schlüssel

BQMHQTFLOAKCIW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.